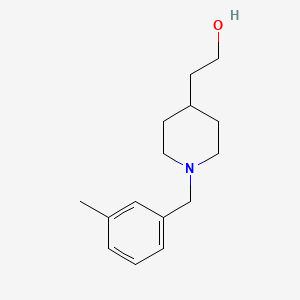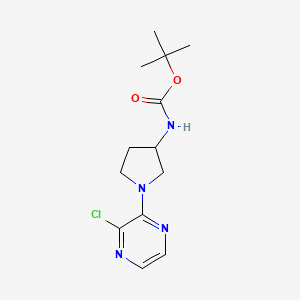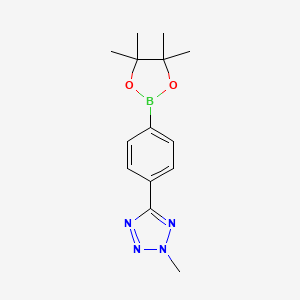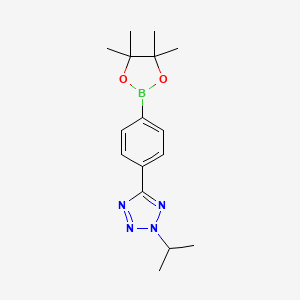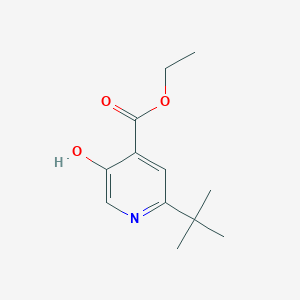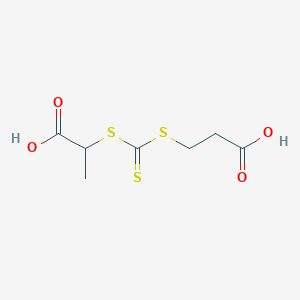
2-(2-Carboxyethylthiocarbonylsulfanylthio)propionsäure
Übersicht
Beschreibung
2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid (CAS Number: 870451-09-5) is a compound with the empirical formula C7H10O4S3 and a molecular weight of 254.35 g/mol . It is also known as a trithiocarbonate chain transfer agent (CTA) , commonly used in polymerization processes.
Chemical Reactions Analysis
- Polymerization Control : This compound acts as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. It can control the chain growth in free radical polymerization, resulting in polymers with well-defined molecular weights and low polydispersities. It is used for homo- and co-polymerization of acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Polymersynthese
Diese Verbindung ist ein stabiles Trithiocarbonat-Kettenübertragungsmittel (CTA), auch bekannt als RAFT-Agens. Es spielt eine entscheidende Rolle bei der Kontrolle des Kettenwachstums während der radikalischen Polymerisation und führt zu Polymeren mit genau definierten Molekulargewichten und niedrigen Polydispersitäten . Seine Rolle in der Polymersynthese ist entscheidend für die Herstellung von Materialien mit spezifischen Eigenschaften für industrielle und Forschungsanwendungen.
Katalyse
Schließlich kann die Verbindung in der Katalyseforschung eine Rolle spielen. Ihre Fähigkeit, stabile Polymere zu bilden, kann genutzt werden, um Katalysatorträger zu erzeugen, die die Effizienz und Selektivität verschiedener chemischer Reaktionen verbessern.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von 2-(2-Carboxyethylthiocarbonylsulfanylthio)propionsäure in der wissenschaftlichen Forschung. Seine Rolle als RAFT-Agens macht es zu einem wertvollen Werkzeug bei der Synthese und Manipulation von Polymeren, was weitreichende Auswirkungen auf verschiedene Disziplinen hat. Die amphiphile Natur der Verbindung und die kontrollierten Polymerisationseigenschaften eröffnen Möglichkeiten für innovative Lösungen für aktuelle Herausforderungen in der Materialwissenschaft, Medizin, Umweltwissenschaft und mehr .
Wirkmechanismus
Target of Action
The primary target of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is the process of free radical polymerization . This compound acts as a chain transfer agent (CTA), also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent . It controls the growth of polymer chains during the polymerization process .
Mode of Action
2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid interacts with its targets by controlling the chain growth in free radical polymerization . This results in the production of polymers with well-defined molecular weights and low polydispersities .
Biochemical Pathways
The compound affects the biochemical pathway of free radical polymerization. It controls the homo- and co-polymerization of various compounds including acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides . The downstream effect of this control is the production of polymers with specific molecular weights and low polydispersities .
Pharmacokinetics
It is known that the compound is soluble in both aqueous and organic media, which suggests it may have good bioavailability .
Result of Action
The result of the action of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is the production of polymers with well-defined molecular weights and low polydispersities . This is achieved through the control of chain growth in free radical polymerization .
Action Environment
The action of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid can be influenced by environmental factors. For instance, it is recommended that the compound be stored at room temperature and protected from light . These conditions may influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid plays a significant role in biochemical reactions, particularly in the polymerization of acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides . It interacts with various enzymes and proteins involved in these polymerization processes. The nature of these interactions typically involves the control of chain growth, ensuring the production of polymers with specific molecular weights and low polydispersities .
Cellular Effects
The effects of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in polymerization can impact the cellular environment, potentially altering the behavior of cells involved in these processes .
Molecular Mechanism
At the molecular level, 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid exerts its effects through binding interactions with biomolecules. It acts as a chain transfer agent in free radical polymerization, controlling the growth of polymer chains. This involves enzyme inhibition or activation, depending on the specific polymerization process, and can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid change over time. The compound is stable under room temperature conditions and should be protected from light to maintain its stability . Over time, degradation may occur, which can affect its long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid vary with different dosages in animal models. At lower dosages, the compound effectively controls polymerization processes without adverse effects. At higher dosages, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .
Metabolic Pathways
2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is involved in metabolic pathways related to polymerization. It interacts with enzymes and cofactors that facilitate these processes, affecting metabolic flux and metabolite levels . The compound’s role in controlling polymerization ensures that the metabolic pathways are regulated to produce desired polymer characteristics .
Transport and Distribution
Within cells and tissues, 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring it reaches the necessary sites for effective polymerization control .
Subcellular Localization
The subcellular localization of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound to exert its effects on polymerization processes effectively .
Eigenschaften
IUPAC Name |
2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S3/c1-4(6(10)11)14-7(12)13-3-2-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWGMGMZWODWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid function in RAFT polymerization?
A: 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid acts as a chain transfer agent (CTA) in RAFT polymerization. [, ] Its structure, featuring a trithiocarbonate group, allows it to reversibly react with growing polymer chains. This reversible reaction effectively controls the polymerization process, leading to well-defined polymers with targeted molecular weights and narrow molecular weight distributions. [, ]
Q2: How does the structure of 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid influence its performance as a RAFT agent?
A: Research indicates that the specific substitution pattern around the trithiocarbonate core in TTC5 contributes to its efficiency as a RAFT agent. [] Studies comparing TTC5 with structurally similar trithiocarbonates revealed that its performance is comparable to 3-benzylsulfanylthiocarbonylsulfanylpropionic acid (TTC3) in terms of polymerization kinetics and molecular weight control. [] This suggests that the 2-carboxyethyl substituent in TTC5 does not hinder its activity. Interestingly, a bulkier substituent in another analog, 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (TTC1), was found to negatively impact RAFT polymerization, likely due to steric hindrance. [] These findings highlight the importance of the substitution pattern for the effectiveness of trithiocarbonates as RAFT agents.
Q3: Are there specific applications where 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is particularly advantageous?
A: The presence of two carboxylic acid groups in TTC5 makes it highly suitable for synthesizing telechelic polymers, which are polymers with reactive groups at both ends of their chains. [] These functional groups allow for further modifications and the creation of complex macromolecular architectures. For instance, TTC5 has been successfully employed in the RAFT synthesis of telechelic poly(n-butyl acrylate)s. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)

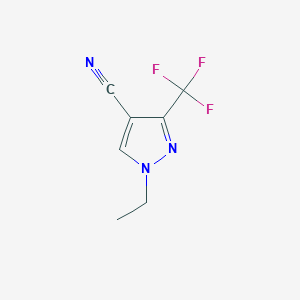

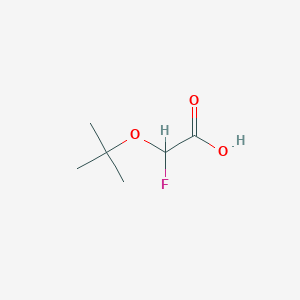
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)
